molecular formula C5H13ClN2O2S B061066 1-(Methylsulfonyl)piperazine hydrochloride CAS No. 161357-89-7

1-(Methylsulfonyl)piperazine hydrochloride

Cat. No. B061066
M. Wt: 200.69 g/mol
InChI Key: MWIYRLXMLHRLDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 1-benzhydryl-4-methanesulfonyl-piperazine, involves nucleophilic substitution of 1-benzhydryl-piperazine with methyl sulfonyl chloride (Naveen et al., 2007). This method could be adapted for synthesizing 1-(Methylsulfonyl)piperazine hydrochloride, highlighting the versatility of nucleophilic substitution in synthesizing sulfonamide derivatives.

Molecular Structure Analysis

The crystal structure analysis of synthesized compounds shows that the piperazine ring adopts a chair conformation, with a distorted tetrahedral geometry around the sulfur atom. This distortion in bond angles around piperazine nitrogen atoms and the sulfur atom's geometry provides insight into the compound's molecular structure and potential reactivity (Naveen et al., 2007).

Chemical Reactions and Properties

Hyperbranched polymers from 1-(2-aminoethyl)piperazine demonstrate the compound's reactivity, showcasing its utility in forming complex structures without the need for catalysts. This reactivity highlights the compound's potential in synthesizing diverse polymers and its chemical versatility (Yan & Gao, 2000).

Scientific Research Applications

Medicinal Chemistry and Cancer Research

  • Summary of the Application : “1-(Methylsulfonyl)piperazine hydrochloride” is used as an intermediate in pharmaceutical and chemical research . More specifically, it has been used in the design and synthesis of pyrazine-based small molecules for cancer research .
  • Methods of Application or Experimental Procedures : In a study, the known inhibitor SHP099 was optimized by introducing 1-(methylsulfonyl)-4-prolylpiperazine as a linker . This resulted in the design and synthesis of three pyrazine-based small molecules .
  • Results or Outcomes : The study concluded with the discovery of methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride as one of the final compounds, which is an active and acceptable cytotoxic agent .

Intermediate for Chemical Research

  • Summary of the Application : “1-(Methylsulfonyl)piperazine hydrochloride” is used as an intermediate in chemical research . It is part of a collection of unique chemicals provided by Sigma-Aldrich and Thermo Scientific Chemicals to early discovery researchers .

C–H Functionalization in Piperazine Synthesis

  • Summary of the Application : “1-(Methylsulfonyl)piperazine hydrochloride” can be used in the synthesis of piperazines, which are common nitrogen heterocycles in drug discovery . Piperazine is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .
  • Methods of Application or Experimental Procedures : Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This involves the use of “1-(Methylsulfonyl)piperazine hydrochloride” in synthetic methods to afford functionalized piperazines .
  • Results or Outcomes : The use of “1-(Methylsulfonyl)piperazine hydrochloride” in C–H functionalization has expanded the structural diversity of piperazine-containing drugs .

Synthesis of Piperazine-Containing Drugs

  • Summary of the Application : “1-(Methylsulfonyl)piperazine hydrochloride” is used in the synthesis of piperazine-containing drugs approved by the Food and Drug Administration .
  • Methods of Application or Experimental Procedures : The chemical reactivity of piperazine-based synthons, which includes “1-(Methylsulfonyl)piperazine hydrochloride”, facilitates its insertion into the molecule . Various synthetic methodologies are used to prepare the compounds in the discovery and process chemistry .
  • Results or Outcomes : The use of “1-(Methylsulfonyl)piperazine hydrochloride” in the synthesis of piperazine-containing drugs has led to the development of various pharmacological agents .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

1-methylsulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.ClH/c1-10(8,9)7-4-2-6-3-5-7;/h6H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIYRLXMLHRLDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methylsulfonyl)piperazine hydrochloride

CAS RN

161357-89-7
Record name 1-methanesulfonylpiperazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methanesulfonyl chloride (3.65 ml) was added to a methylene chloride (50 ml) solution containing N-formylpiperazine (5.08 g) and triethylamine (6.85 ml) under ice-cooling, and the mixture was stirred at room temperature for 18 hours to undergo reaction, thereby obtaining 1-formyl-4-methanesulfonylpiperazine. This compound was acid-treated with hydrochloric acid to obtain 1-methanesulfonylpiperazine.hydrochloride. Also, 1-(phenylsulfonyl)piperazine.hydrochloride was obtained in the same manner as mentioned above by using the corresponding starting material.
Quantity
3.65 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.08 g
Type
reactant
Reaction Step Two
Quantity
6.85 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 1,1-dimethylethyl 4-(methylsulfonyl)-1-piperazinecarboxylate (360 g, 1.36 mol) in MeOH (1 L) was added HCl (6 M in MeOH, 2 L) dropwise. The mixture was stirred at rt for 1 h. About 1 L of MeOH was rotovapped off. The resultant precipitate was filtered, washed with MeOH, and dried on high vacuum to provide the title compound of Step B (A combination of 2 batches, 570 g) which was used without further purification. 1H NMR (400 MHz, D2O) δ 2.95 (s, 3H), 3.27-3.29 (m, 4H), 3.42-3.46 (m, 4H).
Quantity
360 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Methanesulfonyl chloride (3.65 ml) was added to a methylene chloride (50 ml) solution containing N-formylpiperazine (5.08 g) and triethylamine (6.85 ml) under ice-cooling, and the mixture was stirred at room temperature for 18 hours to undergo reaction, thereby obtaining 1-formyl-4-methanesulfonylpiperazine. This compound was acid-treated with hydrochloric acid to obtain 1-methanesulfonylpiperazine•hydrochloride. Also, 1-(phenylsulfonyl)piperazine•hydrochloride was obtained in the same manner as mentioned above by using the corresponding starting material.
Quantity
3.65 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.08 g
Type
reactant
Reaction Step Two
Quantity
6.85 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To dichloromethane (70 ml) was added the compound (9.58 g, 37.66 mmol) obtained in step A and 1-chloroethyl chloroformate (4.53 ml, 41.43 mmol) was added under ice-cooling with stirring, and the mixture was stirred at room temperature for 1 hr. The reaction mixture was concentrated under reduced pressure, the residue was dissolved in methanol (70 ml), and the mixture was heated under reflux for 30 min. The reaction mixture was cooled to room temperature, and the precipitated solid was filtered and washed with a small amount of methanol. The filtrate was concentrated under reduced pressure, and the precipitated solid was filtered, and washed with a small amount of methanol. The obtained solid was combined, and the mixture was washed with diethyl ether to give the title compound (6.65 g, yield 88%) as a colorless solid.
Quantity
9.58 g
Type
reactant
Reaction Step One
Quantity
4.53 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Parsonidis, M Shaik, AP Serafeim, I Vlachou… - Molecules, 2019 - mdpi.com
Despite the fact that there are several anticancer drugs available, cancer has evolved using different pathways inside the cell. The protein tyrosine phosphatases pathway is responsible …
Number of citations: 6 www.mdpi.com
Q Tian, Z Cheng, HM Yajima, SJ Savage… - … Process Research & …, 2013 - ACS Publications
We report a practical synthesis of PI3K inhibitor GDC-0941. The synthesis was achieved using a convergent approach starting from a thienopyrimidine intermediate through a sequence …
Number of citations: 32 pubs.acs.org

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